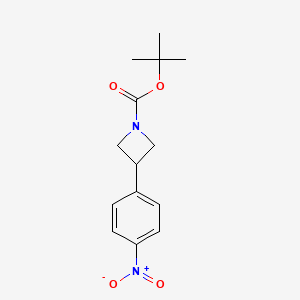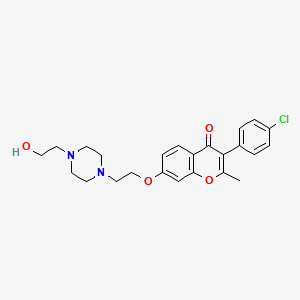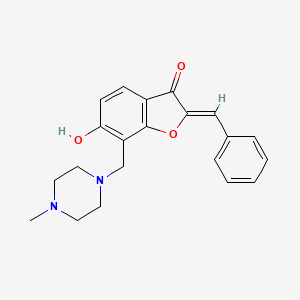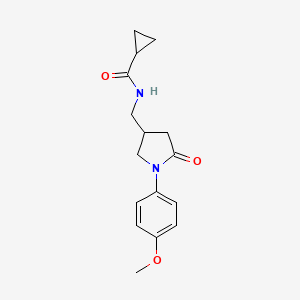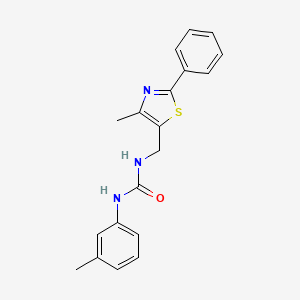
1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(m-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(m-tolyl)urea, also known as MTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTU belongs to the class of thiazole-based compounds and has been shown to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Urea Derivatives in Osmolyte Research
Urea derivatives play a critical role in understanding osmolytes, which are low molecular weight substances accumulated by organisms to protect against environmental stress. A study by Lin and Timasheff (1994) explored the unique combination of urea and methylamines (e.g., trimethylamine N-oxide) used by marine organisms as osmolytes. This mixture, comprising a denaturant (urea) and a stabilizer (methylamine), demonstrates a thermodynamic compensation effect that stabilizes proteins against environmental stresses (Lin & Timasheff, 1994).
Synthetic Applications and Biological Activities
Research on urea derivatives has led to the synthesis of compounds with significant biological activities. Feng Gui-rong (2002) synthesized N-(4-methyl phenyl)-N~1-(1,2,4-Triazoly) Urea Compound and evaluated its cytokinin-activity, indicating potential in agricultural research (Feng, 2002).
Urea-Based Assemblies and Supramolecular Chemistry
Urea and thiourea derivatives have been investigated for their role in supramolecular chemistry. Studies on conformational adjustments and assembly formation, such as those by Phukan and Baruah (2016), reveal the importance of urea derivatives in designing molecular structures with specific properties (Phukan & Baruah, 2016).
Computational and Experimental Studies on Urea Derivatives
Computational and experimental studies, like those conducted by Tanak et al. (2010), offer insights into the molecular geometry, vibrational frequencies, and potential applications of urea derivatives in materials science and optical properties research (Tanak et al., 2010).
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-7-6-10-16(11-13)22-19(23)20-12-17-14(2)21-18(24-17)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAWNNKAQWZORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2=C(N=C(S2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(m-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833112.png)
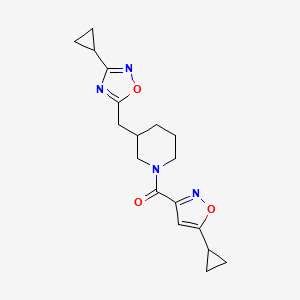


![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2833118.png)
![N-(2,3-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2833119.png)

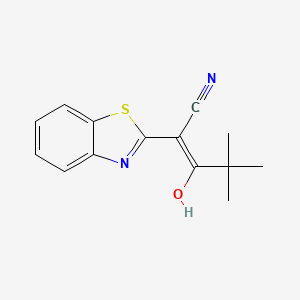
![N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenoxypropane-1-sulfonamide](/img/structure/B2833126.png)
